molecular formula C29H32Cl2FN3O4 B14074599 (4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate

(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate

Cat. No.: B14074599
M. Wt: 576.5 g/mol
InChI Key: QQHBMXDSZDWXLY-WIOPSUGQSA-N
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Description

(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features multiple functional groups, including fluorophenyl, dichlorophenyl, piperidine, and pyrrolidine moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the piperidine moiety: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the fluorophenyl and dichlorophenyl groups: These steps may involve electrophilic aromatic substitution or coupling reactions.

    Final carbamate formation: This can be achieved through the reaction of the intermediate with methyl isocyanate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

    Reduction: Reduction reactions may target the carbonyl groups or aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Pharmacology: Potential use as a drug candidate or lead compound in the development of new therapeutics.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate
  • (4-bromophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate

Uniqueness

The presence of the fluorophenyl group may impart unique properties such as increased metabolic stability, altered lipophilicity, and specific interactions with biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C29H32Cl2FN3O4

Molecular Weight

576.5 g/mol

IUPAC Name

(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C29H32Cl2FN3O4/c1-29(11-12-29)27(37)34-13-9-18(10-14-34)26(36)35-16-22(19-3-8-23(30)24(31)15-19)25(17-35)33(2)28(38)39-21-6-4-20(32)5-7-21/h3-8,15,18,22,25H,9-14,16-17H2,1-2H3/t22-,25+/m0/s1

InChI Key

QQHBMXDSZDWXLY-WIOPSUGQSA-N

Isomeric SMILES

CC1(CC1)C(=O)N2CCC(CC2)C(=O)N3C[C@H]([C@@H](C3)N(C)C(=O)OC4=CC=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC1(CC1)C(=O)N2CCC(CC2)C(=O)N3CC(C(C3)N(C)C(=O)OC4=CC=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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